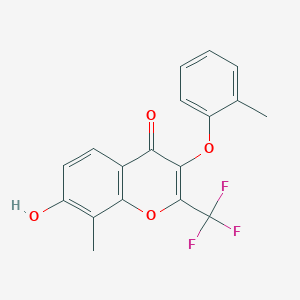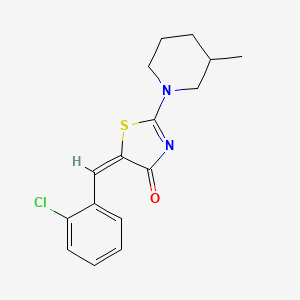
5-(2-chlorobenzylidene)-2-(3-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-chlorobenzylidene)-2-(3-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is known for its unique chemical structure, which makes it an attractive target for drug design and development.
作用机制
The mechanism of action of 5-(2-chlorobenzylidene)-2-(3-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of various enzymes and receptors in the body. For example, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is important for memory and learning. It has also been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
5-(2-chlorobenzylidene)-2-(3-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain, inhibit the growth of cancer cells, and improve cognitive function in animal models. It has also been shown to have antioxidant and neuroprotective properties.
实验室实验的优点和局限性
One of the main advantages of using 5-(2-chlorobenzylidene)-2-(3-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one in lab experiments is its unique chemical structure, which makes it an attractive target for drug design and development. It also exhibits a wide range of pharmacological activities, which makes it a versatile compound for studying various biological processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity and side effects, which need to be carefully monitored.
未来方向
There are several potential future directions for the study of 5-(2-chlorobenzylidene)-2-(3-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one. One area of interest is the development of more potent and selective analogs of this compound for the treatment of various diseases. Another area of interest is the investigation of the underlying mechanisms of its pharmacological effects. Additionally, the use of this compound in combination with other drugs for synergistic effects is another potential future direction. Finally, the development of novel drug delivery systems for this compound could enhance its bioavailability and therapeutic efficacy.
合成方法
The synthesis of 5-(2-chlorobenzylidene)-2-(3-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one involves the reaction of 2-chlorobenzaldehyde, 3-methylpiperidine, and thiosemicarbazide in the presence of acetic acid and ethanol. The reaction proceeds through a series of steps, including condensation, cyclization, and oxidation, to yield the final product.
科学研究应用
5-(2-chlorobenzylidene)-2-(3-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antimicrobial, antifungal, antitumor, anti-inflammatory, and analgesic activities. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.
属性
IUPAC Name |
(5E)-5-[(2-chlorophenyl)methylidene]-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2OS/c1-11-5-4-8-19(10-11)16-18-15(20)14(21-16)9-12-6-2-3-7-13(12)17/h2-3,6-7,9,11H,4-5,8,10H2,1H3/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMPCECSMQECAK-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC(=O)C(=CC3=CC=CC=C3Cl)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCN(C1)C2=NC(=O)/C(=C\C3=CC=CC=C3Cl)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-chlorobenzylidene)-2-(3-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[4-(diethylamino)-2-hydroxybenzylidene]-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5909802.png)
![5-benzylidene-2-[4-(2-nitrophenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B5909805.png)
![5-(4-tert-butylphenyl)-4-[(2-chloro-5-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5909813.png)
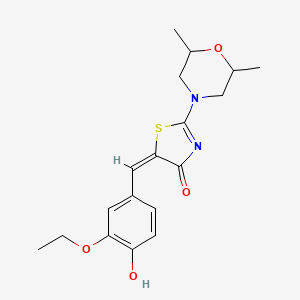
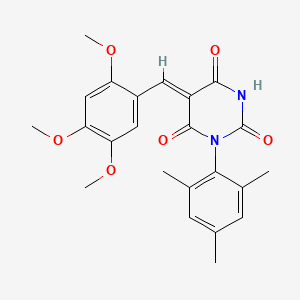
![8-methoxy-3-[(3-phenyl-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5909823.png)
![5-(4-chlorophenyl)-4-[(2,4,6-trimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5909831.png)
![5-(4-chlorophenyl)-4-{[3-(2-methoxyphenyl)-2-propen-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5909837.png)

![3-[(2,6-dimethyl-4-morpholinyl)methyl]-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione](/img/structure/B5909861.png)
![5-(4-chlorophenyl)-4-[(3-fluorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5909865.png)
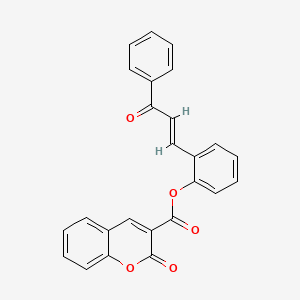
![5-(4-chlorophenyl)-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5909884.png)
